molecular formula C8H12N2O3 B066168 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone CAS No. 176042-68-5

1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone

Cat. No. B066168
M. Wt: 184.19 g/mol
InChI Key: HMLVBYKSYBLAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NME and is a yellow crystalline solid with a molecular weight of 192.18 g/mol.

Mechanism Of Action

The mechanism of action of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is not fully understood. However, studies have shown that it acts by inhibiting certain enzymes and pathways involved in the progression of diseases such as cancer and neurodegenerative disorders.

Biochemical And Physiological Effects

Studies have shown that 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the progression of various diseases. NME has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone in lab experiments include its low toxicity and high stability. However, its low solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone. Some of these include:
1. Further studies on the mechanism of action of NME to better understand its potential applications in various fields of science.
2. Investigation of the potential use of NME in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Development of new synthesis methods for NME to improve its yield and purity.
4. Studies on the pharmacokinetics and pharmacodynamics of NME to determine its efficacy and safety in humans.
5. Investigation of the potential use of NME as a drug delivery system for other compounds.
Conclusion
In conclusion, 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound with significant potential applications in various fields of science. Its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurodegenerative disorders, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone involves the reaction between 2-methyl-3-nitro-2-butene and acetylacetone in the presence of a catalyst such as sodium ethoxide. The reaction yields NME as a yellow crystalline solid with a yield of 70-80%.

Scientific Research Applications

1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial, antioxidant, and anti-inflammatory properties. NME has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

176042-68-5

Product Name

1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C8H12N2O3/c1-7(11)9-5-3-2-4-8(9)6-10(12)13/h4H,2-3,5-6H2,1H3

InChI Key

HMLVBYKSYBLAGL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC=C1C[N+](=O)[O-]

Canonical SMILES

CC(=O)N1CCCC=C1C[N+](=O)[O-]

synonyms

Pyridine, 1-acetyl-1,2,3,4-tetrahydro-6-(nitromethyl)- (9CI)

Origin of Product

United States

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